molecular formula C23H14FN3OS B2468561 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 476297-92-4

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2468561
CAS No.: 476297-92-4
M. Wt: 399.44
InChI Key: PFRPNOSLFRMTPZ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 2-phenylquinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in the regulation of pain and inflammation . By inhibiting NAAA, the compound can reduce the breakdown of endogenous lipid messengers, leading to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to its specific combination of the benzothiazole and quinoline moieties, which confer a distinct set of biological activities

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3OS/c24-15-10-11-19-21(12-15)29-23(26-19)27-22(28)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRPNOSLFRMTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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